2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a tetrahydropyran ring fused to an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the imidazo[4,5-c]pyridine core.
Imidazo[4,5-c]pyridine: The core structure without the tetrahydropyran ring.
Uniqueness
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine is unique due to the combination of the tetrahydropyran ring and the imidazo[4,5-c]pyridine core. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(oxan-2-yl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-6-15-10(3-1)11-13-8-4-5-12-7-9(8)14-11/h4-5,7,10H,1-3,6H2,(H,13,14) |
InChI Key |
WZIADTNTNSFHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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